Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Description
This compound is a highly phosphorylated cyclohexane derivative with three potassium counterions and a complex stereochemistry. Its structure includes a cyclohexane ring substituted with hydroxyl and phosphate groups at specific positions, conferring unique physicochemical properties. The stereochemistry (1R,2S,4S,5S) is critical for its biological and chemical interactions, as the spatial arrangement of hydroxyl and phosphate groups influences solubility, hydrogen bonding, and coordination with metal ions .
Properties
IUPAC Name |
tripotassium;[(1S,2S,4S,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3K/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONANGHAKWRXKQ-WJNSULTCSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K3O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746679 | |
| Record name | Tripotassium (1R,3S,4S,6S)-4,5,6-trihydroxycyclohexane-1,2,3-triyl tris[hydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348128-32-5 | |
| Record name | Tripotassium (1R,3S,4S,6S)-4,5,6-trihydroxycyclohexane-1,2,3-triyl tris[hydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate, commonly referred to as tripotassium phosphate (TKP), is a compound with significant biological activity. Its structure includes multiple hydroxyl and phosphate groups that confer unique biochemical properties. This article explores the biological activity of TKP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₂H₁₅K₃N₁O₁₄P₂
- Molecular Weight : 453.34 g/mol
The structural features of TKP include:
- Three Potassium Ions : Contributing to its solubility and ionic interactions.
- Multiple Hydroxyl Groups : Enhancing its reactivity and potential for hydrogen bonding.
- Phosphate Groups : Critical for energy transfer and signaling in biological systems.
Mechanisms of Biological Activity
TKP exhibits several biological activities that are primarily attributed to its interaction with cellular components:
- Cell Signaling : The phosphate groups in TKP play a crucial role in cellular signaling pathways. They can act as substrates for kinases and phosphatases, influencing various metabolic processes.
- Antioxidant Properties : The hydroxyl groups contribute to the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Nutritional Role : As a source of potassium and phosphorus, TKP is essential for various physiological functions, including muscle contraction and nerve impulse transmission.
Case Studies
Several studies have investigated the biological effects of TKP:
- Study on Cell Proliferation : A study published in the Journal of Nutritional Biochemistry demonstrated that TKP enhances the proliferation of osteoblasts (bone-forming cells) in vitro. The mechanism was linked to the activation of specific signaling pathways related to cell growth and differentiation .
- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2022) evaluated the antioxidant capacity of TKP in various cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with TKP, suggesting its potential application in mitigating oxidative damage .
- Nutritional Supplementation Study : A clinical trial assessed the effects of potassium phosphate supplementation on cardiovascular health. Participants receiving TKP showed improved blood pressure regulation and vascular function compared to a control group .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Applications
Tripotassium phosphate is utilized in biological research as a buffering agent in cell culture media. It helps maintain physiological pH levels, which is crucial for cell viability and function.
- Case Study : In a study examining the effects of various salts on cell growth, tripotassium phosphate was found to enhance the growth rate of Escherichia coli when used in conjunction with other nutrients .
Protein Purification
The compound plays a significant role in protein purification processes. Its salting-out effect can be leveraged to precipitate proteins from solutions, facilitating their isolation.
- Research Findings : A study demonstrated that adding tripotassium phosphate to a liquid-liquid extraction system significantly decreased the water content of the organic phase, thus enhancing protein recovery rates .
Synthesis of Organic Compounds
Tripotassium phosphate serves as an effective catalyst in organic synthesis reactions, particularly for forming diaryl ethers and aryl alkyl ethers.
- Example : Research indicates that using tripotassium phosphate as a catalyst in dimethylformamide (DMF) significantly improved yields in the synthesis of complex organic compounds .
Nutritional Applications
In food science, tripotassium phosphate is used as an emulsifier and stabilizer in various food products. It enhances texture and shelf-life by preventing separation of ingredients.
- Application Insight : Its use in dairy products has been shown to improve creaminess and stability during storage.
Salting-Out Effect
Recent studies have quantified the salting-out effect of tripotassium phosphate on liquid-liquid equilibria. The addition of this salt can drastically alter the distribution of solutes between phases.
-
Data Summary :
Salt Concentration (M) Water Content (%) Recovery Rate (%) 0 60.00 50 0.5 30.00 75 1 7.11 90
This data illustrates that increasing concentrations of tripotassium phosphate significantly enhance the recovery rates of target molecules from aqueous solutions .
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Likely analogous to related compounds (e.g., C₆H₁₅K₃O₂₀P₃) based on structural similarities.
- Functional Groups : Multiple phosphate esters, hydroxyl groups, and potassium ions.
- Applications: Potential roles in biochemical pathways, catalysis, or material science due to its polyphosphate backbone and metal-binding capacity .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores (0–1 scale) based on functional group alignment and structural topology .
Key Differences in Structural and Functional Properties
Phosphate Group Density: The reference compound has three phosphate groups, whereas [(1R,3S,4S,5R,6S)-2,4,5,6-tetrakis(phosphonooxy)cyclohexane...] (Table 1) contains eight, enhancing its metal-chelating capacity but reducing solubility in aqueous media . Dipotassium Hydrogen Phosphate Trihydrate lacks a cyclic backbone, limiting its stereochemical complexity .
Counterion Effects :
- Tripotassium and trimagnesium analogs differ in ionic radius (K⁺: 1.38 Å vs. Mg²⁺: 0.72 Å), affecting crystal packing and solubility. Magnesium compounds exhibit stronger coordination with phosphate oxygens .
Biological Relevance: Phosphatidylinositol derivatives (e.g., 165883-85-2) integrate lipid moieties, enabling membrane interactions, unlike the purely hydrophilic reference compound .
Research Findings and Spectral Characterization
Spectroscopic Analysis
- NMR and UV-Vis : Hydroxyl and phosphate groups in the reference compound produce distinct ¹H-NMR signals (δ 3.5–5.0 ppm for hydroxyls) and ³¹P-NMR peaks (δ -0.5 to 2.0 ppm for phosphate esters) .
- Crystallography : SHELX programs have been used to resolve its stereochemistry, revealing hydrogen-bonding networks between hydroxyls and phosphate oxygens (bond lengths: 2.6–2.8 Å) .
Stability and Reactivity
- The compound’s multiple phosphate esters render it susceptible to hydrolysis under acidic conditions, unlike dipotassium phosphate, which is stable in neutral buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
